2-(4-Chloro-2-methylphenyl)-6-methylbenzoic acid
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Overview
Description
2-(4-Chloro-2-methylphenyl)-6-methylbenzoic acid is an organic compound with a complex aromatic structure It is characterized by the presence of a chloro group and two methyl groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chloro-2-methylphenyl)-6-methylbenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2-methylphenylboronic acid and 6-methylbenzoic acid.
Coupling Reaction: A Suzuki coupling reaction is employed to link the two aromatic rings. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an organic solvent like toluene.
Purification: The product is purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficiency and scalability. The use of automated systems for monitoring and controlling reaction conditions is common to maintain consistent product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the chloro group, converting it to a methyl group or a hydrogen atom.
Substitution: The chloro group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium hydroxide or ammonia in polar solvents.
Major Products:
Oxidation: Formation of this compound derivatives with additional carboxylic or aldehyde groups.
Reduction: Formation of 2-(4-Methylphenyl)-6-methylbenzoic acid or 2-(4-Hydroxy-2-methylphenyl)-6-methylbenzoic acid.
Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Chloro-2-methylphenyl)-6-methylbenzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-2-methylphenyl)-6-methylbenzoic acid involves its interaction with specific molecular targets. The chloro and methyl groups on the aromatic rings can influence the compound’s binding affinity to enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the observed biological effects.
Comparison with Similar Compounds
- 4-Chloro-2-methylphenyl isocyanate
- 4-Chloro-2-methylphenol
- 4-Chloro-2-methylphenylboronic acid
Comparison: 2-(4-Chloro-2-methylphenyl)-6-methylbenzoic acid is unique due to the presence of both a chloro group and two methyl groups on a benzoic acid core This structural arrangement imparts distinct chemical and biological properties compared to similar compounds
Properties
IUPAC Name |
2-(4-chloro-2-methylphenyl)-6-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c1-9-4-3-5-13(14(9)15(17)18)12-7-6-11(16)8-10(12)2/h3-8H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKAGNNRYVVSDEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=C(C=C(C=C2)Cl)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10690350 |
Source
|
Record name | 4'-Chloro-2',3-dimethyl[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10690350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261979-68-3 |
Source
|
Record name | 4'-Chloro-2',3-dimethyl[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10690350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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